Cas no 2680770-16-3 (7-amino-5-oxaspiro3.4octan-8-one)
7-amino-5-oxaspiro3.4octan-8-one Chemical and Physical Properties
Names and Identifiers
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- 2680770-16-3
- 7-amino-5-oxaspiro[3.4]octan-8-one
- EN300-28270609
- 7-amino-5-oxaspiro3.4octan-8-one
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- Inchi: 1S/C7H11NO2/c8-5-4-10-7(6(5)9)2-1-3-7/h5H,1-4,8H2
- InChI Key: FQORIQPINLYPFQ-UHFFFAOYSA-N
- SMILES: O1CC(C(C21CCC2)=O)N
Computed Properties
- Exact Mass: 141.078978594g/mol
- Monoisotopic Mass: 141.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 52.3Ų
7-amino-5-oxaspiro3.4octan-8-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28270609-1g |
7-amino-5-oxaspiro[3.4]octan-8-one |
2680770-16-3 | 1g |
$1157.0 | 2023-09-09 | ||
| Enamine | EN300-28270609-5g |
7-amino-5-oxaspiro[3.4]octan-8-one |
2680770-16-3 | 5g |
$3355.0 | 2023-09-09 | ||
| Enamine | EN300-28270609-10g |
7-amino-5-oxaspiro[3.4]octan-8-one |
2680770-16-3 | 10g |
$4974.0 | 2023-09-09 | ||
| Enamine | EN300-28270609-0.05g |
7-amino-5-oxaspiro[3.4]octan-8-one |
2680770-16-3 | 95.0% | 0.05g |
$972.0 | 2025-03-19 | |
| Enamine | EN300-28270609-0.1g |
7-amino-5-oxaspiro[3.4]octan-8-one |
2680770-16-3 | 95.0% | 0.1g |
$1019.0 | 2025-03-19 | |
| Enamine | EN300-28270609-0.25g |
7-amino-5-oxaspiro[3.4]octan-8-one |
2680770-16-3 | 95.0% | 0.25g |
$1065.0 | 2025-03-19 | |
| Enamine | EN300-28270609-0.5g |
7-amino-5-oxaspiro[3.4]octan-8-one |
2680770-16-3 | 95.0% | 0.5g |
$1111.0 | 2025-03-19 | |
| Enamine | EN300-28270609-1.0g |
7-amino-5-oxaspiro[3.4]octan-8-one |
2680770-16-3 | 95.0% | 1.0g |
$1157.0 | 2025-03-19 | |
| Enamine | EN300-28270609-2.5g |
7-amino-5-oxaspiro[3.4]octan-8-one |
2680770-16-3 | 95.0% | 2.5g |
$2268.0 | 2025-03-19 | |
| Enamine | EN300-28270609-5.0g |
7-amino-5-oxaspiro[3.4]octan-8-one |
2680770-16-3 | 95.0% | 5.0g |
$3355.0 | 2025-03-19 |
7-amino-5-oxaspiro3.4octan-8-one Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 7-amino-5-oxaspiro3.4octan-8-one
Recent Advances in the Study of 7-amino-5-oxaspiro[3.4]octan-8-one (CAS: 2680770-16-3) and Its Applications in Chemical Biology and Medicine
The compound 7-amino-5-oxaspiro[3.4]octan-8-one (CAS: 2680770-16-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic scaffold is characterized by its fused oxa-spiro ring system, which offers a versatile platform for the development of novel bioactive molecules. Recent studies have explored its utility as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the areas of central nervous system (CNS) disorders and antimicrobial agents.
One of the most notable advancements in the study of 7-amino-5-oxaspiro[3.4]octan-8-one is its role in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators. Researchers have demonstrated that derivatives of this compound exhibit high affinity for GABAA receptors, making them promising candidates for the treatment of anxiety, epilepsy, and sleep disorders. The spirocyclic structure is believed to enhance the metabolic stability and blood-brain barrier permeability of these derivatives, addressing some of the limitations associated with traditional GABAergic drugs.
In addition to its CNS applications, 7-amino-5-oxaspiro[3.4]octan-8-one has shown potential in the development of antimicrobial agents. A recent study published in the Journal of Medicinal Chemistry highlighted its use as a precursor for the synthesis of novel beta-lactamase inhibitors. These inhibitors are designed to combat antibiotic-resistant bacterial strains, a growing concern in global healthcare. The spirocyclic core of the compound contributes to its ability to bind effectively to the active sites of beta-lactamases, thereby restoring the efficacy of beta-lactam antibiotics.
From a synthetic chemistry perspective, the preparation of 7-amino-5-oxaspiro[3.4]octan-8-one has been optimized through innovative catalytic methods. A 2023 study in Organic Letters reported a highly efficient palladium-catalyzed cyclization approach, which significantly improved the yield and scalability of the compound. This methodological advancement is expected to facilitate further research and development efforts, particularly in large-scale pharmaceutical production.
Despite these promising developments, challenges remain in the clinical translation of 7-amino-5-oxaspiro[3.4]octan-8-one-based therapeutics. Issues such as off-target effects and pharmacokinetic variability need to be addressed through rigorous preclinical studies. However, the compound's structural versatility and demonstrated bioactivity make it a valuable asset in the ongoing quest for innovative treatments in chemical biology and medicine.
In conclusion, 7-amino-5-oxaspiro[3.4]octan-8-one (CAS: 2680770-16-3) represents a compelling area of research with broad implications for drug discovery and development. Its applications in CNS disorders and antimicrobial therapy, coupled with advances in synthetic methodologies, underscore its potential to address unmet medical needs. Future studies should focus on optimizing its pharmacological properties and exploring additional therapeutic indications.
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